

# Molecular formula C<sub>15</sub>H<sub>19</sub>NO<sub>3</sub> chemical information

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## Compound of Interest

Compound Name: *Benzyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate*

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An In-depth Technical Guide to Chemical Compounds with the Molecular Formula C<sub>15</sub>H<sub>19</sub>NO<sub>3</sub>

This technical guide provides a comprehensive overview of the chemical and biological information for known compounds with the molecular formula C<sub>15</sub>H<sub>19</sub>NO<sub>3</sub>. The content is tailored for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visual representations of key biological pathways and experimental workflows.

## Identified Compounds

Three primary chemical entities corresponding to the molecular formula C<sub>15</sub>H<sub>19</sub>NO<sub>3</sub> have been identified in the scientific literature:

- Hydroxytropacocaine: A naturally occurring tropane alkaloid found in the coca plant (*Erythroxylum coca*).
- 3',4'-Methylenedioxy- $\alpha$ -pyrrolidinobutiophenone (MDPBP): A synthetic stimulant belonging to the cathinone class of compounds.
- Ximoprofen: A non-steroidal anti-inflammatory drug (NSAID).

## Hydroxytropacocaine Chemical Information

Hydroxytropacocaine is a tropane alkaloid and a structural analog of cocaine, found as a natural product in coca leaves.[\[1\]](#)

Table 1: Chemical and Physical Properties of Hydroxytropacocaine

Property	Value	Source
IUPAC Name	[(1R,3R,5R)-1-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] benzoate	<a href="#">[2]</a>
CAS Number	156497-23-3	<a href="#">[2]</a>
Molecular Weight	261.32 g/mol	<a href="#">[2]</a>
Appearance	Powder	<a href="#">[3]</a>
Melting Point	Not reported in the searched literature.	
Boiling Point	Not reported in the searched literature.	
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.	<a href="#">[3]</a> <a href="#">[4]</a>
XLogP3	2.2	<a href="#">[2]</a>

## Spectral Data

Table 2: Spectral Data for Hydroxytropacocaine

Technique	Data Highlights
$^1\text{H}$ -NMR	Specific experimental data not readily available in the searched literature.
$^{13}\text{C}$ -NMR	Data has been compiled in reviews of tropane alkaloids.
IR Spectroscopy	Specific experimental data not readily available in the searched literature.
Mass Spectrometry	Specific experimental data not readily available in the searched literature. The fragmentation pattern would be expected to be similar to other tropane alkaloids, showing characteristic fragments of the tropane core.

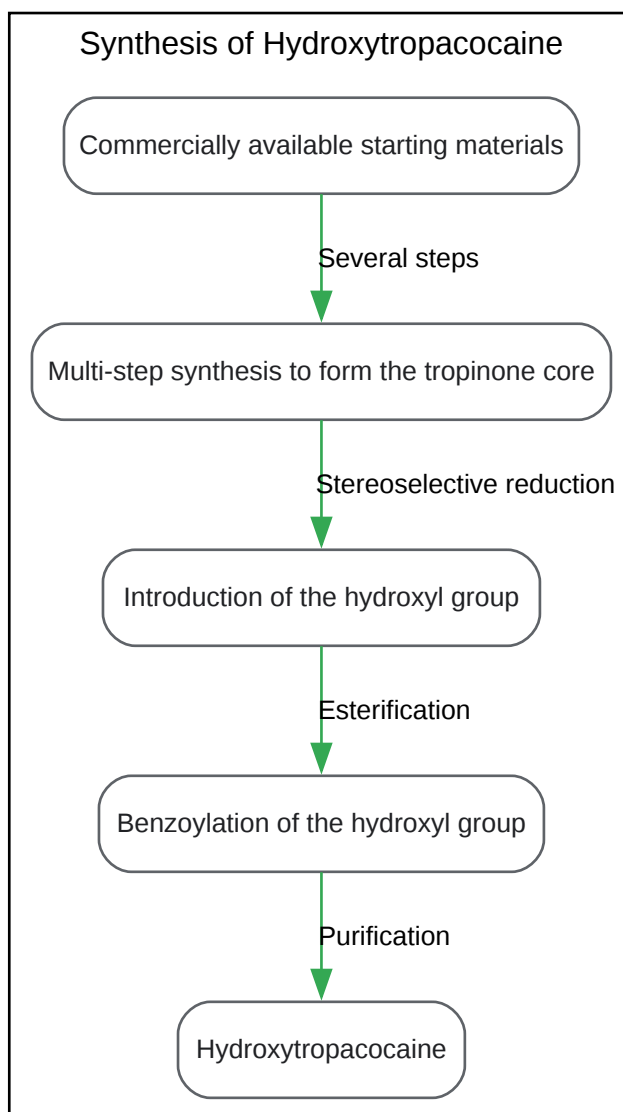
## Biological Activity and Mechanism of Action

As a tropane alkaloid, hydroxytropacocaine is expected to exhibit anticholinergic properties by acting as an antagonist at muscarinic acetylcholine receptors.[5][6][7] This mechanism is characteristic of many tropane alkaloids and leads to a decrease in parasympathetic nervous system activity.[5]

## Experimental Protocols

### 2.4.1. Total Synthesis of Hydroxytropacocaine

A total synthesis of hydroxytropacocaine has been reported, providing a method for its preparation in a laboratory setting. While the full detailed protocol is extensive, the general workflow is outlined below.



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*General workflow for the total synthesis of hydroxytropacocaine.*

## 3',4'-Methylenedioxy- $\alpha$ -pyrrolidinobutiophenone (MDPBP)

### Chemical Information

MDPBP is a synthetic cathinone developed in the 1960s that has been identified as a designer drug.[8]

Table 3: Chemical and Physical Properties of MDPBP

Property	Value	Source
IUPAC Name	1-(1,3-benzodioxol-5-yl)-2-(pyrrolidin-1-yl)butan-1-one	[9]
CAS Number	784985-33-7 (free base)	[9]
24622-60-4 (hydrochloride)	[10]	
Molecular Weight	261.32 g/mol (free base)	[9]
297.8 g/mol (hydrochloride)	[10]	
Appearance	White powder (HCl salt)	[11]
Melting Point	241.9 °C (HCl salt)	[11]
Boiling Point	Not reported in the searched literature.	
Solubility (HCl salt)	DMSO: 0.5 mg/ml, Ethanol: 1 mg/ml, PBS (pH 7.2): 10 mg/ml	[10]

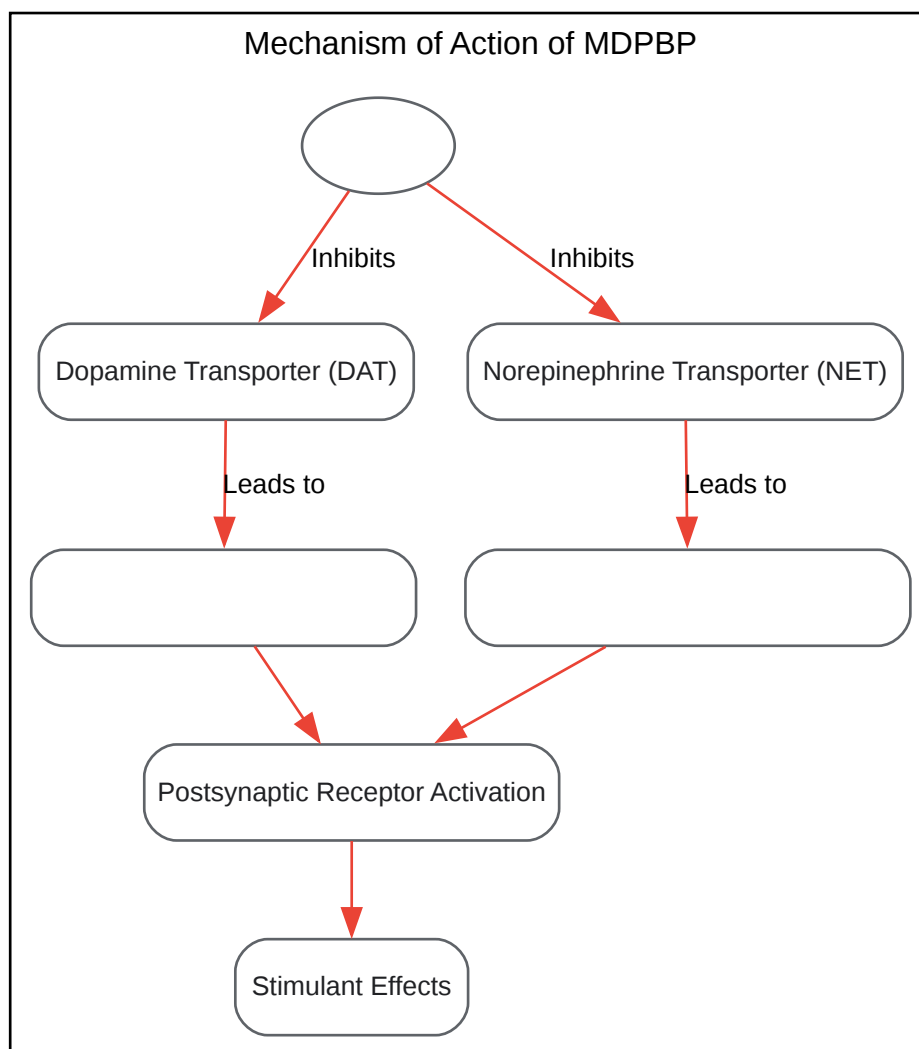
## Spectral Data

Table 4: Spectral Data for MDPBP

Technique	Data Highlights
<sup>1</sup> H-NMR (D <sub>2</sub> O)	δ (ppm): 7.68 (d), 7.45 (s), 7.01 (d), 6.11 (s), 5.02 (t), 3.47-4.23 (m), 1.98 (m), 1.24 (m), 0.84 (t).
<sup>13</sup> C-NMR	Data is available and has been used for structural elucidation.
IR Spectroscopy	Characteristic peaks for the carbonyl group, aromatic ring, and C-N bond are observed.
Mass Spectrometry (GC-MS)	Major fragment ions at m/z 70, 112, and 149. The ion at m/z 112 corresponds to the immonium ion from the pyrrolidinylbutyl side chain.

## Biological Activity and Mechanism of Action

MDPBP acts as a norepinephrine-dopamine reuptake inhibitor (NDRI).[8] It blocks the reuptake of these neurotransmitters from the synaptic cleft, leading to increased extracellular concentrations and enhanced downstream signaling. This mechanism is responsible for its stimulant effects. The metabolism of MDPBP primarily involves demethylenation followed by methylation, as well as hydroxylation and oxidation, with CYP2C19 and CYP2D6 being the main enzymes responsible.[8]



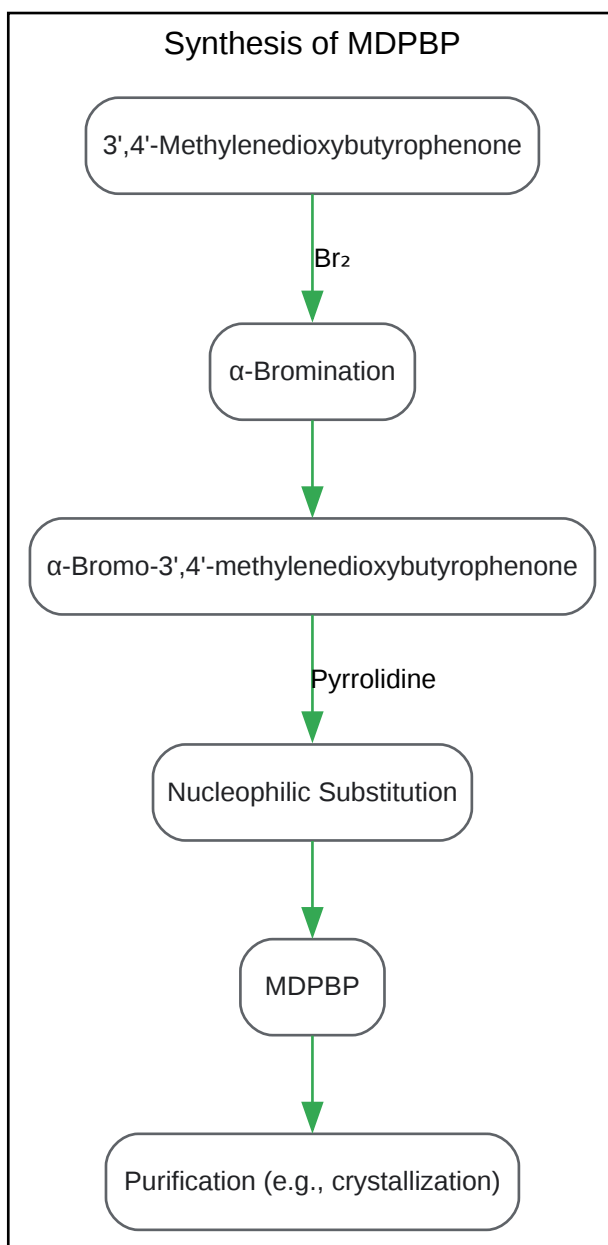
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*Signaling pathway of MDPBP as a norepinephrine-dopamine reuptake inhibitor.*

## Experimental Protocols

### 3.4.1. Synthesis of MDPBP

The synthesis of MDPBP can be achieved through a two-step process starting from 3',4'-methylenedioxybutyrophenone.



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*General workflow for the synthesis of MDPBP.*

### 3.4.2. GC-MS Analysis of MDPBP in Biological Samples

A common method for the detection and quantification of MDPBP in biological matrices like blood is Gas Chromatography-Mass Spectrometry (GC-MS).<sup>[12]</sup>



- Sample Preparation: Liquid-liquid extraction of the biological sample (e.g., blood) with a suitable organic solvent (e.g., 1-chlorobutane) under basic conditions.[\[12\]](#)
- Internal Standard: An appropriate internal standard (e.g., a deuterated analog) is added for quantification.[\[12\]](#)
- GC Conditions: A capillary column (e.g., DB-1 MS) is used with helium as the carrier gas. The oven temperature is programmed to achieve separation.[\[11\]](#)
- MS Detection: The mass spectrometer is operated in electron ionization (EI) mode, and specific ions are monitored for identification and quantification (e.g.,  $m/z$  70, 112, 149).[\[12\]](#)

## Ximoprofen

### Chemical Information

Ximoprofen is a non-steroidal anti-inflammatory drug (NSAID) belonging to the profen class of compounds.[\[13\]](#)

Table 5: Chemical and Physical Properties of Ximoprofen

Property	Value	Source
IUPAC Name	2-[4-(3-hydroxyiminocyclohexyl)phenyl]propanoic acid	[13]
CAS Number	56187-89-4	[13]
Molecular Weight	261.32 g/mol	[13]
Appearance	Not reported in the searched literature.	
Melting Point	Not reported in the searched literature.	
Boiling Point	Not reported in the searched literature.	
Solubility	Not reported in the searched literature.	
XLogP3	2.6	[13]

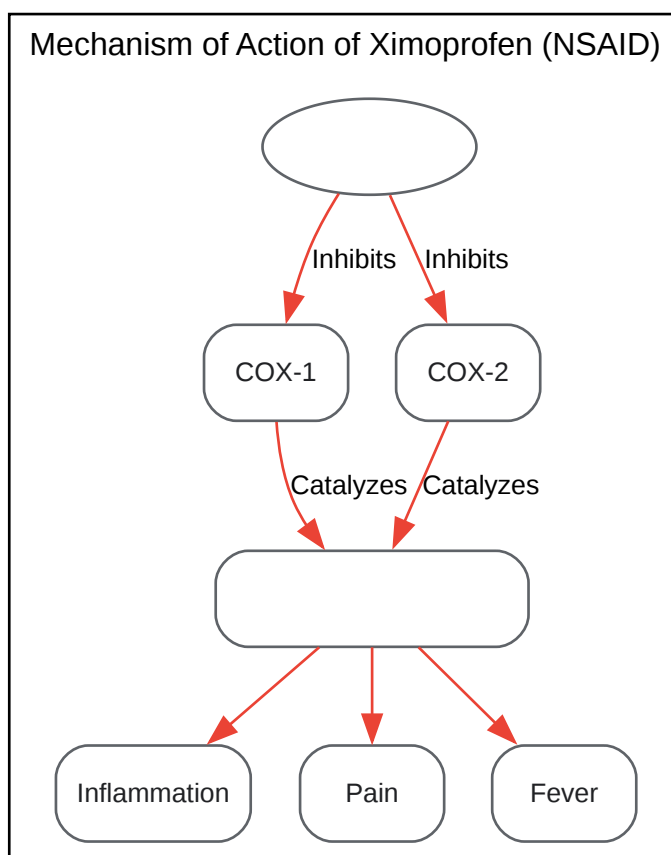
## Spectral Data

Table 6: Spectral Data for Ximoprofen

Technique	Data Highlights
<sup>1</sup> H-NMR	Specific experimental data not readily available in the searched literature.
<sup>13</sup> C-NMR	Specific experimental data not readily available in the searched literature.
IR Spectroscopy	Expected to show characteristic absorptions for the carboxylic acid OH and C=O, the oxime N-OH, and the aromatic ring.
Mass Spectrometry	Specific experimental data not readily available in the searched literature.

## Biological Activity and Mechanism of Action

As an NSAID, ximoprofen's primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes (both COX-1 and COX-2). This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.



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*Simplified signaling pathway for the anti-inflammatory action of Ximoprofen.*

## Experimental Protocols

### 4.4.1. Synthesis of Ximoprofen

While a specific protocol for ximoprofen was not found, a general synthesis for profens can be adapted. A plausible route would involve the synthesis of the arylpropionic acid moiety followed by the introduction of the hydroxyiminocyclohexyl group. The synthesis of profens often

involves steps like Friedel-Crafts acylation and subsequent oxidation or rearrangement reactions.[14][15]

#### 4.4.2. In Vivo Assay for Anti-inflammatory Activity (Writhing Test)

The anti-inflammatory and analgesic activity of NSAIDs like ximoprofen can be evaluated using the acetic acid-induced writhing test in mice.[16][17]

- **Animals:** Mice are divided into control and treatment groups.
- **Administration:** The test compound (ximoprofen) is administered to the treatment group, typically via intraperitoneal injection. The control group receives the vehicle.
- **Induction of Writhing:** A short time after drug administration, a dilute solution of acetic acid is injected intraperitoneally to induce a characteristic stretching and writhing response.
- **Observation:** The number of writhes for each animal is counted over a specific period (e.g., 20-30 minutes).
- **Analysis:** A significant reduction in the number of writhes in the treated group compared to the control group indicates analgesic and anti-inflammatory activity. The percentage of inhibition can be calculated.[16]

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